![molecular formula C6H5BrN4 B1445545 6-Bromoimidazo[1,2-a]pyrazin-3-amine CAS No. 767342-46-1](/img/structure/B1445545.png)

6-Bromoimidazo[1,2-a]pyrazin-3-amine

説明

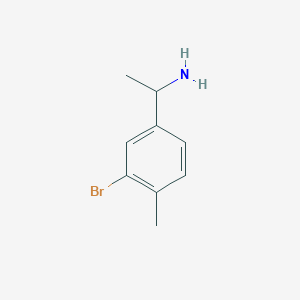

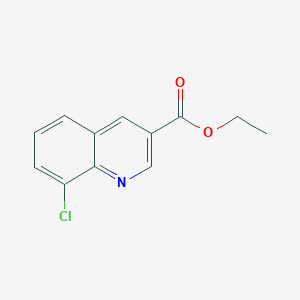

“6-Bromoimidazo[1,2-a]pyrazin-3-amine” is a chemical compound with the CAS Number: 1103861-38-6 . It has a molecular weight of 213.04 and its IUPAC name is 6-bromoimidazo[1,2-a]pyrazin-2-amine . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 213.04 .科学的研究の応用

Antituberculosis Agent

6-Bromoimidazo[1,2-a]pyrazin-3-amine has been explored as a potential antituberculosis agent. In an acute TB mouse model, derivatives of this compound showed a significant reduction in bacterial load, indicating its potential effectiveness in treating tuberculosis .

Anticonvulsant Activity

Derivatives of 6-Bromoimidazo[1,2-a]pyrazin-3-amine have been investigated for their anticonvulsant properties. Compounds that are effective in screening methods are generally referred to as potential anticonvulsants, suggesting this compound’s role in epilepsy treatment .

Fluorescent Indicator

The compound has been employed as a fluorescent indicator, particularly in the detection of calcium ions within cells. This application is crucial in biological research where tracking ion movement is necessary for understanding cellular processes .

Cancer Treatment

Inhibitors derived from 6-Bromoimidazo[1,2-a]pyrazin-3-amine have attracted interest for cancer treatment. Specifically, they have been designed and synthesized for targeting PI3K, an enzyme involved in cancer cell growth and survival .

Cytostatic Activity

Research has shown that (imidazo[1,2-a]pyrazin-6-yl)ureas synthesized from 6-Bromoimidazo[1,2-a]pyrazin-3-amine exhibit cytostatic activity against non-small cell lung cancer cell lines, indicating its potential use in cancer therapy .

Safety and Hazards

作用機序

Target of Action

The primary target of 6-Bromoimidazo[1,2-a]pyrazin-3-amine is the P53 protein . P53 plays a pivotal role in tumor suppression by inducing cell-cycle arrest, apoptosis, or senescence . It is mutated in 50% of human cancers and in more than 70% of lung cancers, resulting in a loss of function of the wild-type P53 protein .

Mode of Action

6-Bromoimidazo[1,2-a]pyrazin-3-amine interacts with its target, the P53 protein, by inducing overexpression of the TP53 gene . This suggests a promising reactivation of the P53 mutant in non-small cell lung cancer (NSCLC) cell lines .

Biochemical Pathways

The affected pathway is the P53 pathway, which plays a crucial role in preventing cancer formation. By inducing cell cycle arrest, apoptosis, or senescence, P53 can keep the proliferation of damaged cells in check .

Result of Action

The result of the action of 6-Bromoimidazo[1,2-a]pyrazin-3-amine is the cytostatic activity against a non-small cell lung cancer cell line . The compound induces a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line .

特性

IUPAC Name |

6-bromoimidazo[1,2-a]pyrazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLIMNMMGNKLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743375 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

767342-46-1 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)

![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)

![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)